molecular formula C11H15N5O4 B12410036 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one

Cat. No.: B12410036
M. Wt: 281.27 g/mol
InChI Key: XEZUVZDXOQPEKT-JXBXZBNISA-N
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Description

The compound 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one is a nucleoside analog, which is structurally related to naturally occurring nucleosides. This compound is known for its significant biological activity and is often studied for its potential therapeutic applications, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one typically involves the following steps:

    Glycosylation Reaction: The initial step involves the glycosylation of a purine base with a protected sugar derivative. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.

    Deprotection: The protected sugar moiety is then deprotected using acidic or basic conditions to yield the desired nucleoside analog.

    Methylation: The final step involves the methylation of the amino group on the purine base, typically using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the purine ring using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with modified hydroxyl groups.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted nucleoside analogs with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding nucleoside metabolism and its role in cellular processes.

Medicine

In medicine, 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one is investigated for its potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in drug discovery. Its versatility and biological activity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes involved in nucleic acid metabolism, thereby disrupting viral replication and inducing cell death in cancer cells. The molecular pathways involved include the activation of apoptotic signaling cascades and the inhibition of key enzymes such as DNA polymerase and reverse transcriptase.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features but lacking the methylamino group.

    Guanosine: Another naturally occurring nucleoside with a similar purine base but different sugar moiety.

    2’-Deoxyadenosine: A deoxyribonucleoside analog with a similar structure but lacking the hydroxyl group at the 2’ position.

Uniqueness

The uniqueness of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one lies in its methylamino group, which enhances its biological activity and specificity. This modification allows for stronger interactions with target enzymes and nucleic acids, making it a more potent antiviral and anticancer agent compared to its naturally occurring counterparts.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one

InChI

InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15,19)/t5?,6-,7-/m1/s1

InChI Key

XEZUVZDXOQPEKT-JXBXZBNISA-N

Isomeric SMILES

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3CC([C@H](O3)CO)O

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

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